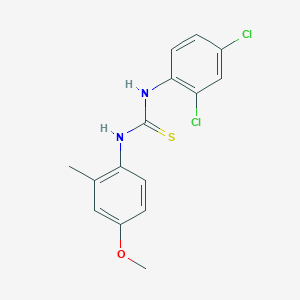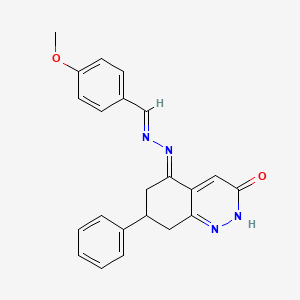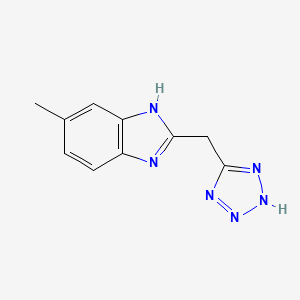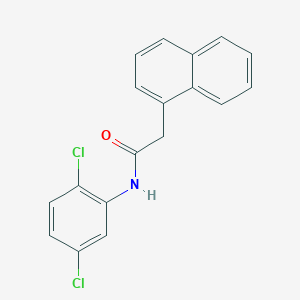![molecular formula C15H16N2O3 B5837322 N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)
N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide, also known as MFPAH, is a hydrazide derivative that has been studied for its potential use in medicinal chemistry. The compound has shown promising results in various scientific research studies, and its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively investigated.
Mechanism of Action
The exact mechanism of action of N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide is not fully understood. However, it has been suggested that the compound may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. The compound may also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not cause significant changes in the biochemical and physiological parameters of animals. However, further studies are needed to fully understand the long-term effects of the compound on the body.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide is its low toxicity profile, which makes it a suitable candidate for further investigation as an anticancer agent. The compound is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide in scientific research. One of the areas of investigation could be the development of more efficient synthesis methods for the compound. Another area of research could be the investigation of the compound's potential use in combination with other anticancer agents to enhance their efficacy. Further studies are also needed to fully understand the mechanism of action of the compound and its long-term effects on the body. Additionally, the potential use of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease, could also be explored.
Synthesis Methods
N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide can be synthesized by reacting 5-methylfurfural with 2-(2-methylphenoxy)acetic acid hydrazide in the presence of acetic anhydride and pyridine. This reaction leads to the formation of the desired compound with a yield of around 70%. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide has been studied for its potential use as an anticancer agent. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for further investigation.
properties
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-5-3-4-6-14(11)19-10-15(18)17-16-9-13-8-7-12(2)20-13/h3-9H,10H2,1-2H3,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYCDNBIJYYADW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)

![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5837267.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5837273.png)


![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)
![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5837315.png)
